
MeOSuc-AAPF-CMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl involves the sequential coupling of amino acids followed by the introduction of the chloromethyl ketone group. The general sequence is as follows:
Coupling of Amino Acids: The amino acids alanine, alanine, proline, and phenylalanine are sequentially coupled using standard peptide synthesis techniques.
Introduction of Chloromethyl Ketone Group: The tetrapeptide is then reacted with chloromethyl ketone to introduce the chloromethyl ketone group at the C-terminal end.
Industrial Production Methods
Industrial production of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Amino Acids: Large-scale synthesis of the required amino acids.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the amino acids.
Purification: Purification of the final product using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97%.
Analyse Chemischer Reaktionen
Types of Reactions
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis Reactions: These reactions can occur in aqueous solutions, often under acidic or basic conditions.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the tetrapeptide.
Hydrolysis Reactions: The major products are the corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl has a wide range of applications in scientific research:
Wirkmechanismus
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl exerts its effects by irreversibly binding to the active site of proteinase K. The chloromethyl ketone group reacts with the serine residue in the active site, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism prevents the degradation of target proteins, making it a valuable tool in enzymatic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MeOSuc-AAPV-CMK: Another tetrapeptidyl chloromethyl ketone compound that inhibits proteinase K but is less potent than MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl.
Elastase Inhibitor III: Inhibits elastase and other proteases but has a different amino acid sequence.
Uniqueness
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl is unique due to its high potency and specificity for proteinase K. It is more effective than similar compounds like MeOSuc-AAPV-CMK in preventing the degradation of proteins .
Eigenschaften
Molekularformel |
C26H35ClN4O7 |
|---|---|
Molekulargewicht |
551.0 g/mol |
IUPAC-Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
JAUSHYPNDJVUHD-ZULIPRJHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



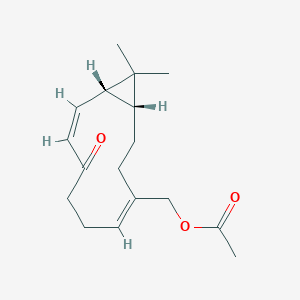

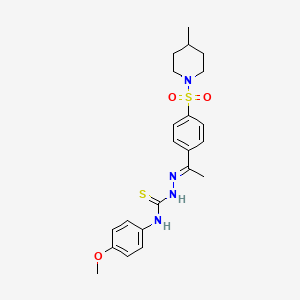
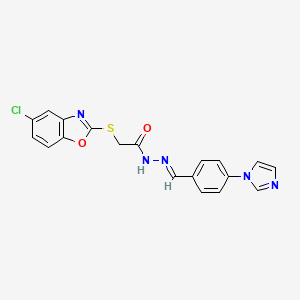
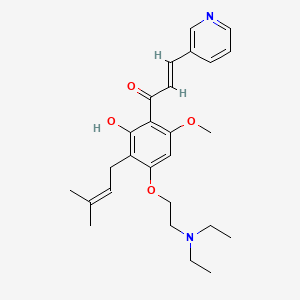



![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
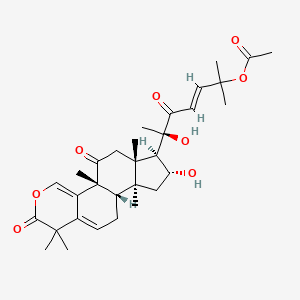
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
